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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

preclinical studies involving the combination of Apatinib, a VEGFR-2 tyrosine kinase inhibitor,

and immunotherapy, specifically immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1

antibodies. The combination aims to leverage the anti-angiogenic and immunomodulatory

effects of Apatinib to enhance the anti-tumor efficacy of ICIs.

Rationale for Combination Therapy
Apatinib, by targeting VEGFR-2, not only inhibits tumor angiogenesis but also modulates the

tumor microenvironment (TME).[1] It can alleviate hypoxia, normalize tumor vasculature, and

decrease the infiltration of immunosuppressive cells such as regulatory T cells (Tregs) and

myeloid-derived suppressor cells (MDSCs).[2][3] This remodeling of the TME can enhance the

infiltration and function of cytotoxic T lymphocytes (CTLs), thereby sensitizing the tumor to

immune checkpoint blockade.[1][2] Conversely, Apatinib has been observed to upregulate PD-

L1 expression on tumor cells, providing a stronger rationale for combination with anti-PD-1/PD-

L1 therapy.[4][5]

Key Signaling Pathways
The synergistic effect of Apatinib and immunotherapy involves multiple signaling pathways.

Apatinib's primary target is the VEGF/VEGFR-2 pathway, which is crucial for angiogenesis. By

inhibiting this pathway, Apatinib reduces tumor vessel formation. Immunotherapies like anti-
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PD-1/PD-L1 antibodies block the interaction between PD-1 on T cells and PD-L1 on tumor

cells, which otherwise leads to T-cell exhaustion. The combination therapy is thought to

enhance anti-tumor immunity by increasing the infiltration of activated T cells and natural killer

(NK) cells into the tumor.[6][7]
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Fig 1. Simplified signaling pathway of Apatinib and anti-PD-1/PD-L1 therapy.

Experimental Data Summary
Table 1: In Vivo Murine Models and Treatment Regimens
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antitumor
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Table 2: Cellular and Immunological Effects of
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Cancer Type
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Cellular/Immunolog
ical Change

Method of Analysis Reference

Colon Cancer

Increased IFN-γ and

Granzyme B

expression in tumors.

Immunohistochemistry

(IHC)
[5]

Gastric Cancer

Increased ratio of

CD8+ cytotoxic T cells

to Foxp3+ Treg cells.

Flow Cytometry, IHC [2]

Gastric Cancer

Increased infiltration

of CD20+ B cells and

formation of high-

endothelial venules

(HEVs).

IHC [2]

Hepatocellular

Carcinoma

Increased NK cell

infiltration and

cytotoxicity.

Flow Cytometry [6]

Hepatocellular

Carcinoma

Activation of the

STAT1 signaling

pathway.

Western Blot [7]

Lung Cancer

Reversal of

immunosuppressive

tumor

microenvironment.

Not Specified [9]

Osteosarcoma

Decreased ratio of

myeloid-derived

suppressor cells

(MDSCs).

Flow Cytometry [11]

Experimental Protocols
In Vivo Tumor Xenograft Model

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.researchgate.net/publication/343596568_Apatinib_enhanced_anti-PD-1_therapy_for_colon_cancer_in_mice_via_promoting_PD-L1_expression
https://pmc.ncbi.nlm.nih.gov/articles/PMC11802163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11802163/
https://www.researchgate.net/figure/The-therapeutic-efficacy-of-apatinib-combined-with-PD-1-blockade-a-The-experimental_fig5_342129038
https://bioengineer.org/boosting-pd-1-response-in-liver-cancer-with-apatinib/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7176950/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11367533/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate

the efficacy of Apatinib and immunotherapy co-treatment.[8]
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7. Endpoint & Sample Collection
(Tumor & spleen harvesting)

8. Downstream Analysis
(IHC, Flow Cytometry, etc.) End
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Fig 2. Workflow for in vivo tumor xenograft studies.

Materials:

Cancer cell line (e.g., CT26, Lewis Lung, MFC)

Appropriate mouse strain (e.g., BALB/c, C57BL/6)

Apatinib

Anti-mouse PD-1 or PD-L1 antibody

Phosphate-buffered saline (PBS)

Calipers

Procedure:

Culture cancer cells to ~80% confluency.

Harvest and resuspend cells in sterile PBS at a concentration of 1x10^7 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of each

mouse.[8]

Allow tumors to grow until they are palpable (e.g., 3 days post-injection).[8]

Randomly assign mice to treatment groups (e.g., Vehicle control, Apatinib alone, anti-PD-1

alone, Apatinib + anti-PD-1).
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Administer Apatinib (e.g., 50-200 mg/kg) daily via oral gavage.[9][11]

Administer anti-PD-1/PD-L1 antibody (e.g., 10 mg/kg) intraperitoneally every 3 days.[13]

Measure tumor volume (Volume = 0.5 x length x width²) and mouse body weight every other

day.[8]

At the end of the study, euthanize mice and harvest tumors and spleens for further analysis.

[8]

Immunohistochemistry (IHC) for Immune Cell Infiltration
This protocol outlines the staining of tumor sections to visualize and quantify immune cell

populations.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

Primary antibodies (e.g., anti-CD4, anti-CD8, anti-Foxp3, anti-CD31)

Secondary antibodies

DAB chromogen kit

Hematoxylin counterstain

Microscope

Procedure:

Deparaffinize and rehydrate FFPE tumor sections.

Perform antigen retrieval using an appropriate buffer and heating method.

Block endogenous peroxidase activity.

Block non-specific antibody binding.
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Incubate with primary antibody overnight at 4°C.

Incubate with a biotinylated secondary antibody.

Incubate with streptavidin-horseradish peroxidase conjugate.

Develop with DAB chromogen.

Counterstain with hematoxylin.

Dehydrate, clear, and mount the slides.

Image and quantify the stained cells using appropriate software.

Flow Cytometry for Immune Cell Profiling
This protocol describes the preparation of single-cell suspensions from tumors or spleens for

the analysis of immune cell populations.[3][17]

Materials:

Fresh tumor tissue or spleen

RPMI-1640 medium

Collagenase D, DNase I

Fetal bovine serum (FBS)

Red blood cell lysis buffer

Fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-

F4/80, anti-Gr-1)

Flow cytometer

Procedure:
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Mince fresh tumor tissue or spleen and digest with collagenase D and DNase I in RPMI-

1640.

Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

Lyse red blood cells using a lysis buffer.

Wash the cells with PBS containing 2% FBS.

Stain the cells with a cocktail of fluorescently conjugated antibodies against cell surface

markers for 30 minutes on ice in the dark.

For intracellular staining (e.g., Foxp3, IFN-γ), fix and permeabilize the cells before adding

intracellular antibodies.

Wash the cells and resuspend in staining buffer.

Acquire data on a flow cytometer and analyze using appropriate software.[18]

Conclusion
The combination of Apatinib and immunotherapy presents a promising strategy for the

treatment of various solid tumors.[19] The protocols and data presented here provide a

framework for researchers to design and execute preclinical studies to further investigate the

mechanisms of synergy and to optimize treatment regimens for clinical translation. Careful

consideration of appropriate cell lines, animal models, and analytical methods is crucial for

obtaining robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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immunotherapy-co-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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